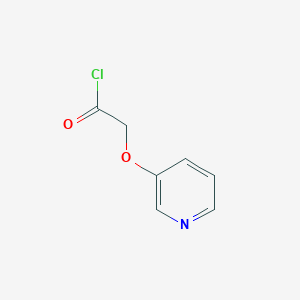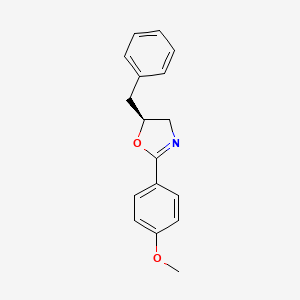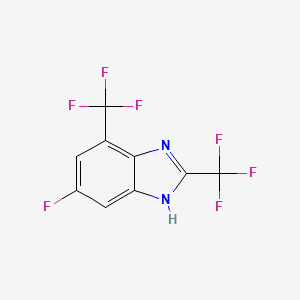![molecular formula C7H12N2O2 B12838256 Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the esterification of bicyclo[1.1.1]pentane-1-carboxylic acid followed by hydrazine treatment to introduce the hydrazinyl group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and batch processing. The use of automated systems and reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazinyl group to a diazo or azo compound.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diazo compounds, while reduction can produce different hydrazine derivatives .
Applications De Recherche Scientifique
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a drug candidate is being explored due to its rigid structure, which can improve drug-receptor interactions.
Industry: The compound is used in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially leading to specific biological effects. The hydrazinyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but with an amino group instead of a hydrazinyl group.
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its hydrazinyl group, which provides distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-5(10)6-2-7(3-6,4-6)9-8/h9H,2-4,8H2,1H3 |
Clé InChI |
LFYUPNQAZMOUBH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)









